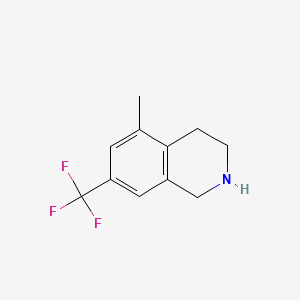

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (5-Me-7-TFM-THIQ) is a novel molecule that has recently gained attention due to its potential applications in the field of medicinal chemistry. It is a structural analogue of the neurotransmitter dopamine, and is known to possess a range of pharmacological activities, including the ability to modulate the activity of the dopamine and serotonin receptors. 5-Me-7-TFM-THIQ has been studied for its potential therapeutic applications, such as the treatment of depression, anxiety, and Parkinson’s disease.

科学的研究の応用

Antimalarial Drug Development

The trifluoromethyl group in compounds similar to 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has been shown to enhance antimalarial activity. Researchers have synthesized derivatives with this group to investigate their efficacy against Plasmodium falciparum . These compounds interact with the parasite’s dihydroorotate dehydrogenase (Pf DHODH), an enzyme crucial for its survival .

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is a valuable addition to drug molecules, providing increased metabolic stability and lipophilicity, which can improve drug activity. This has led to the development of new drug candidates for malaria treatment, utilizing the trifluoromethyl group for better efficacy .

Bioisosteric Replacement Studies

Bioisosteric replacement involves substituting atoms or groups in a molecule with others that have similar properties to improve pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl group in 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline serves as a bioisostere for other functional groups in antimalarial compounds, potentially leading to new therapeutic agents .

Chemical Synthesis and Optimization

The compound’s structure is amenable to chemical modifications, allowing for the synthesis of a variety of derivatives. This flexibility is crucial for optimizing compounds for better drug-like properties, such as solubility, stability, and potency .

Drug Resistance Mitigation

The introduction of the trifluoromethyl group can help in mitigating drug resistance, a significant challenge in treating diseases like malaria. By altering the molecular structure, researchers aim to overcome resistance mechanisms and extend the efficacy of existing drugs .

Enzyme Inhibition Studies

Compounds with a trifluoromethyl group have been studied for their ability to inhibit enzymes that are vital to the survival of pathogens. This application is particularly relevant in the search for new treatments for infectious diseases .

Molecular Docking Simulations

Molecular docking studies utilize compounds like 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline to simulate interactions with biological targets. This helps in predicting binding affinities and guiding the design of more potent molecules .

特性

IUPAC Name |

5-methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-7-4-9(11(12,13)14)5-8-6-15-3-2-10(7)8/h4-5,15H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDLNMJDDBMRSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCNC2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00729562 |

Source

|

| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1280291-64-6 |

Source

|

| Record name | 5-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00729562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)

![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)